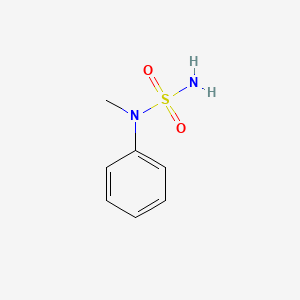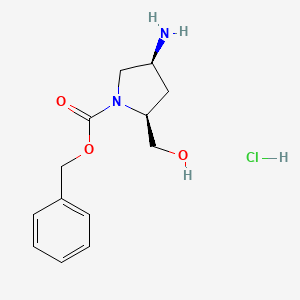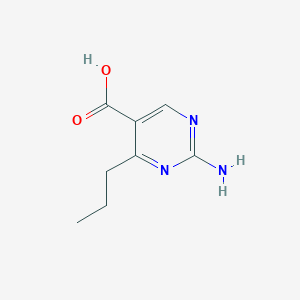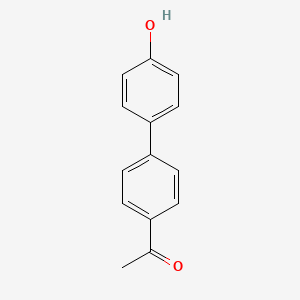
4-(4-Acetylphenyl)phenol
概要
説明
作用機序
Target of Action
It is known that phenolic compounds, which include 4-(4-acetylphenyl)phenol, have diverse biological activities . They are active against certain plant-pathogenic fungi and can decrease the secretion of hepatitis B virus (HBV) particles from Huh7 cells .
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, altering their structure and function, which can lead to changes in cellular processes .
Biochemical Pathways
Phenolic compounds, including this compound, are secondary metabolites of plants . They are synthesized through the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are generally known to have good bioavailability .
Result of Action
It is known that phenolic compounds can have various effects, such as antiviral activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is favored due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
生化学分析
Biochemical Properties
4-(4-Acetylphenyl)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . For instance, this compound can form complexes with proteins, potentially altering their structure and function. These interactions can influence the activity of enzymes and other proteins, making this compound a valuable tool in studying protein function and enzyme kinetics.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, including proteins and enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall bioavailability and efficacy of this compound, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological activity. Understanding the factors that govern its subcellular localization is essential for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions: 4-(4-Acetylphenyl)phenol can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-(4-Acetylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium nitrosodisulfonate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Electrophilic Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 4-(4-Hydroxyphenyl)phenol.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
4-(4-Acetylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
4-Hydroxyacetophenone: Similar structure but lacks the biphenyl moiety.
4-Acetylphenol: Similar structure but lacks the additional phenyl ring.
4-Hydroxybiphenyl: Similar structure but lacks the acetyl group.
Uniqueness: 4-(4-Acetylphenyl)phenol is unique due to the presence of both a hydroxyl group and an acetyl group on a biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
1-[4-(4-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXRWDCBHNIVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438214 | |
| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-17-5 | |
| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


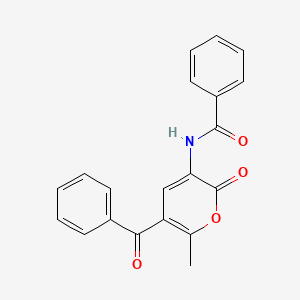
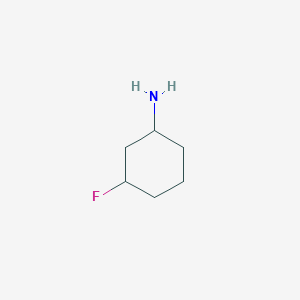
![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)
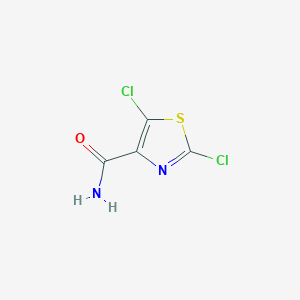
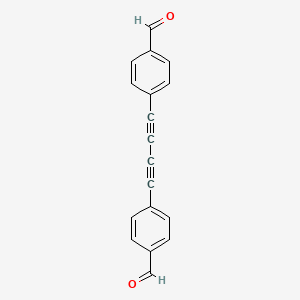
![2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3046706.png)
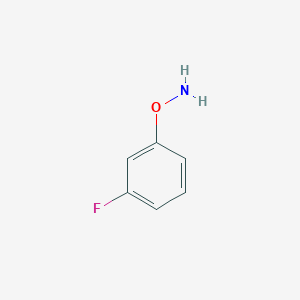
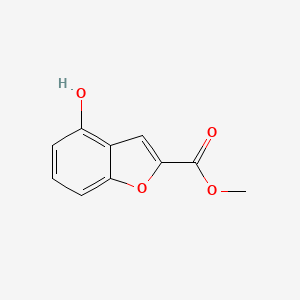


![1-Ethynylbicyclo[1.1.1]pentane](/img/structure/B3046713.png)
